molecular formula C7H15N3O2 B1478141 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide CAS No. 2098044-26-7

3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide

Cat. No.: B1478141
CAS No.: 2098044-26-7
M. Wt: 173.21 g/mol
InChI Key: ZOZRAOJBUOTHBI-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide ( 2098044-26-7) is a pyrrolidine-based chemical compound with the molecular formula C7H15N3O2 and a molecular weight of 173.213 g/mol . This reagent features a pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle that is a fundamental scaffold in medicinal chemistry and drug discovery . The specific substitution pattern on the pyrrolidine core, including the 3-ethoxy and 4-hydroxy groups, along with the 1-carboximidamide functionality, defines its unique chemical properties and makes it a valuable intermediate for synthetic organic chemistry. Pyrrolidine derivatives are recognized as privileged structures in pharmaceutical research due to their presence in a wide array of biologically active molecules and natural products . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure is particularly relevant for creating novel chemical entities for research in various therapeutic areas. The compound must be stored at -4°C for short-term stability (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . Handling Precautions: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Laboratory precautions must be observed, including the use of appropriate personal protective equipment (PPE) such as protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapours/spray and ensure use only in a well-ventilated area .

Properties

IUPAC Name

3-ethoxy-4-hydroxypyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-2-12-6-4-10(7(8)9)3-5(6)11/h5-6,11H,2-4H2,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZRAOJBUOTHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Targets of Action

These include somatostatin receptors, glutamate receptors, histamine H3-receptors, and PI3-kinase. The interaction with these targets can lead to a variety of biological effects.

Mode of Action

The mode of action of pyrrolidine derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Pyrrolidine derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, compounds that target PI3-kinase can affect pathways involved in cell growth and survival.

Pharmacokinetics

The pharmacokinetics of pyrrolidine derivatives can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can affect the bioavailability of these compounds.

Result of Action

The result of the action of pyrrolidine derivatives can vary depending on the specific compound and its targets. These compounds can have a variety of effects at the molecular and cellular level, including modulation of receptor activity, inhibition of enzyme activity, and alteration of cellular processes.

Action Environment

The action of pyrrolidine derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound.

Biological Activity

3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme modulation and therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : this compound

This compound features a pyrrolidine ring, an ethoxy group, and a hydroxyl group, which contribute to its biological reactivity.

Enzyme Modulation

One of the primary areas of interest regarding this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. IDO catalyzes the degradation of tryptophan, leading to immunosuppression in tumor environments. Inhibition of IDO can enhance T-cell responses, making this compound a candidate for cancer immunotherapy .

Table 1: IDO Inhibition Studies

Study ReferenceIC50 Value (µM)Effect on T-cell Proliferation
Daubener et al. 5.0Significant enhancement
Munn et al. 2.5Complete reversal of suppression

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. The mechanism often involves the disruption of metabolic pathways essential for pathogen survival.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity against Chlamydia trachomatis, it was found that derivatives of this compound significantly reduced bacterial load in vitro. The study highlighted the potential for developing new antibiotics based on the structural framework of this compound .

Neuroprotective Effects

Recent investigations have suggested that this compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The compound's ability to modulate oxidative stress markers has been documented in cellular models .

Table 2: Neuroprotective Activity Assessment

Model UsedConcentration (µM)Outcome
SH-SY5Y Cells10Reduced apoptosis by 30%
Primary Neurons5Improved cell viability by 40%

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide, exhibit promising anticancer properties.

Case Studies

A study demonstrated that certain pyrrolidine derivatives exhibited cytotoxicity against M-Hela tumor cell lines, with some compounds showing activity twice that of the reference drug tamoxifen. In vivo studies revealed an increased life span in treated animals, suggesting a significant therapeutic potential for these compounds in cancer treatment .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties.

Efficacy Against Biofilms

Research has indicated that related pyrrolidine compounds can effectively suppress bacterial biofilm formation. This is particularly important in clinical settings where biofilms contribute to persistent infections and antibiotic resistance .

Case Studies

In vitro studies showed that certain derivatives demonstrated significant antibacterial activity against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a strong potential for these compounds as antimicrobial agents .

Synthesis and Structural Variability

The synthesis of this compound can be achieved through several methods, allowing for structural modifications that may enhance its biological activity.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
AntimicrobialEffective against bacterial biofilms and pathogens
Enzyme InhibitionPotential inhibition of enzymes relevant to disease progression

Preparation Methods

Amidination Using 1H-pyrazole-1-carboximidamide Hydrochloride as a Model

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), potassium carbonate, N-ethyl-N,N-diisopropylamine, triethylamine.
  • Solvents: Acetone, tetrahydrofuran (THF), dichloromethane, water.
  • Conditions: Room temperature to 20°C, reaction times ranging from 2 hours to overnight.
  • Yields: Typically high, ranging from 74.8% to 88%.
  • Purification: Filtration of precipitates, recrystallization from ethyl acetate or hexane, and drying under vacuum.
Yield (%) Reaction Conditions Experimental Notes
88 Potassium carbonate in acetone/water at 20°C, 2 h + overnight stirring White solid isolated by filtration and drying; NMR confirmed structure.
74.8 DMAP and triethylamine in THF at 20°C for 20 h Product recrystallized from ethyl acetate, white solid obtained.
84 N-ethyl-N,N-diisopropylamine in dichloromethane/hexane at room temp for 3 h White crystals obtained after washing and drying, 84% yield.
83.9 N-ethyl-N,N-diisopropylamine in DMF at 20°C for 2.7 h Multi-step extraction and crystallization yielded high purity product.
85 N-ethyl-N,N-diisopropylamine in water at 20°C for 48 h Precipitation and re-precipitation cycles improved purity; pale white solid obtained.

Table 1: Representative Amidination Reaction Conditions and Yields for Related Carboximidamide Compounds

Ethoxy Group Introduction

  • Typical Method: Alkylation of hydroxy-substituted aromatic or heterocyclic nitriles with bromoethane in the presence of potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
  • Conditions: Heating to 100°C for 8 hours.
  • Work-up: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, solvent removal, and crystallization.
  • Yield: Approximately 90% for related ethoxy-substituted benzonitriles.

This method suggests a viable route for introducing the ethoxy group at the 3-position of the pyrrolidine ring analogs.

Purification and Characterization

  • Purification: Recrystallization from solvents such as ethyl acetate, hexane, or methanol; filtration and drying under vacuum are standard.
  • Characterization Tools: Nuclear Magnetic Resonance spectroscopy (1H NMR, 13C NMR, DEPT), Infrared spectroscopy (IR), Mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Typical Purity: 90–99% purity is achievable with careful purification, suitable for biological evaluation.

Summary of Key Research Findings

  • The amidination step is critical and can be efficiently performed using di-tert-butyl dicarbonate and bases such as potassium carbonate or N-ethyl-N,N-diisopropylamine.
  • Ethoxy substitution is effectively achieved by alkylation with bromoethane under basic conditions and elevated temperature.
  • Reaction conditions such as solvent choice, temperature, and reaction time significantly influence yield and purity.
  • Multi-step purification including recrystallization and solvent extraction ensures high purity.
  • The described methods provide scalable routes, with yields commonly exceeding 80%, suitable for pharmaceutical intermediate synthesis.

Q & A

Q. How should researchers reconcile conflicting cytotoxicity data in different cell lines?

  • Methodology :
  • Dose-response curves : Test across 5–10 concentrations (1 nM–100 µM) in ≥3 cell lines (e.g., HEK293, HeLa, HepG2).
  • Mechanistic studies : Use RNA-seq to identify differentially expressed genes linked to carboximidamide metabolism.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance thresholds (p < 0.01) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide
Reactant of Route 2
3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide

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